4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3,5-dimethylisoxazole methyl group. Piperazinone derivatives are known for their versatility in medicinal chemistry due to their hydrogen-bonding capabilities, moderate basicity, and conformational flexibility . The 3,5-dimethylisoxazole moiety is pharmacologically significant, often linked to anti-inflammatory, enzyme inhibitory, and anticancer activities .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)5-13-4-3-11-10(14)6-13/h3-6H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJZXSDTOGCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one typically involves the reaction of 3,5-dimethyl-1,2-oxazole with piperazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with the oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazin-2-one ring undergoes nucleophilic substitution at the carbonyl group or adjacent nitrogen atoms. Key reactions include:
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in [3+2] cycloadditions under specific conditions:
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With Diazonium Salts : Forms triazole hybrids via Huisgen cycloaddition, though yields depend on steric effects from the 3,5-dimethyl groups .
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Ring-Opening Hydrolysis : Treatment with concentrated HCl/heat cleaves the isoxazole ring to yield β-keto amide intermediates, which can rearrange into pyridones .
Oxidation and Reduction Pathways
Coupling Reactions
The methylene bridge (-CH₂-) between the isoxazole and piperazinone enables cross-coupling:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the methylene position .
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Suzuki-Miyaura Coupling : Requires pre-functionalization with a boronic ester, yielding biaryl derivatives .
Stability Under Physiological Conditions
In aqueous buffers (pH 7.4, 37°C), the compound exhibits:
-
Hydrolytic Stability : No degradation observed over 24 hours .
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Photoisomerization : UV light (254 nm) induces E/Z isomerization at the isoxazole-piperazine junction .
Comparative Reactivity with Analogues
A reactivity comparison with structurally related compounds reveals:
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of oxazole compounds, including 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one, may have neuroprotective properties. These compounds are being explored for their ability to inhibit tau protein aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). The inhibition of tau-mediated neurodegeneration could provide a novel therapeutic approach for treating these conditions .
Anticancer Potential
Recent studies have shown that piperazine derivatives can interfere with tubulin polymerization, a critical process in cancer cell division. The structural modifications provided by the oxazole moiety may enhance the anticancer activity of these compounds. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Neurodegenerative Disorders
A study focused on the effects of oxazole derivatives on tau protein aggregation showed that compounds similar to 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one significantly reduced tau fibrillation in vitro. This reduction correlated with improved neuronal survival rates in cellular models of Alzheimer's disease .
Case Study 2: Cancer Cell Lines
In another study examining various piperazine derivatives, it was found that modifications at the C2 position could enhance cytotoxicity against breast cancer cell lines. The introduction of the oxazole moiety was linked to increased interaction with tubulin and subsequent disruption of mitotic processes .
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine () Core Structure: Cytisine alkaloid (quinolizidine backbone) with a 3,5-dimethylisoxazole sulfonyl group. Key Features: The sulfonyl group enhances electron-withdrawing effects, increasing acidity of methyl groups at the 3- and 5-positions of the isoxazole . Demonstrated thrombo-modulatory activity in comparative studies with pentoxifylline (Table 6, Figure 5 in ).
5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one () Core Structure: Pyridin-2-one with a 3,5-dimethylisoxazole and an epoxide-containing benzyl group. Key Features: Bromodomain-containing protein 4 (BRD4) inhibitor with IC₅₀ values of 160–480 nM. The isoxazole contributes to binding affinity, while the pyridinone scaffold modulates solubility .
1-(3-Chlorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-N-(4-methylsulfonylbenzyl)pyridin-2-one () Core Structure: Pyridin-2-one with chlorophenyl and methylsulfonylbenzyl substituents.
Piperazine Derivatives () Core Structure: Triazolopyridinone-piperazine hybrids (e.g., Imp. B and C). Key Features: Piperazine improves pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) but lacks the isoxazole moiety .
Structural Comparison Table:
Physicochemical Properties
- Solubility: Piperazinone’s polar core likely increases aqueous solubility compared to cytisine’s hydrophobic quinolizidine backbone. Sulfonyl groups () further enhance solubility but may reduce membrane permeability .
- logP: The 3,5-dimethylisoxazole group (logP ~1.5–2.0) contributes to moderate lipophilicity. Piperazinone’s logP (~0.5–1.0) is lower than pyridin-2-one derivatives (~2.5–3.0), affecting bioavailability .
Biological Activity
The compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one , also known by its CAS number 743416-40-2, is a synthetic derivative that combines piperazine and oxazole moieties. This unique structure has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one can be represented as follows:
Key Properties:
- Molecular Weight: 183.26 g/mol
- IUPAC Name: 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine
- Purity: 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various piperazine derivatives. The compound has been evaluated against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro tests indicate moderate effectiveness against common fungal pathogens. The results are summarized in the following table:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.030 |
These results imply that the compound could be a candidate for developing antifungal agents .
Enzyme Inhibition
The compound's interaction with various enzymes has also been studied. Notably, it has demonstrated inhibition of acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 1.21 |
These values indicate that the compound may have potential therapeutic applications in treating conditions related to enzyme dysfunction .
Case Studies
A detailed case study involving a series of synthesized piperazine derivatives, including our compound of interest, revealed that modifications in the oxazole ring significantly enhanced biological activity. The study concluded that compounds with electron-donating groups on the piperazine ring exhibited improved antibacterial properties .
Q & A
Q. What synthetic routes are recommended for synthesizing 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one, and how can reaction efficiency be optimized?
Methodological Answer:
- Step 1: Start with a piperazin-2-one core. Introduce the oxazole moiety via alkylation or nucleophilic substitution. For example, describes coupling heteroaryl groups (e.g., pyridinyl, triazolyl) to piperazine derivatives using sulfonyl or carbonyl intermediates.
- Step 2: Optimize reaction conditions (solvent, temperature, catalyst). For oxazole derivatives, anhydrous DMF or THF at 60–80°C with KCO as a base is typical .
- Step 3: Monitor purity via TLC or HPLC. and highlight impurity profiling using reverse-phase HPLC with UV detection (λ = 210–254 nm) .
Q. Example Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Temperature (°C) | 60 | 80 | 80 |
| Catalyst | KCO | NaH | KCO |
| Yield (%) | 45 | 72 | 72 |
Q. How should researchers characterize the purity and structural integrity of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one?
Methodological Answer:
- Spectroscopic Techniques:
- Purity Analysis:
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one derivatives?
Methodological Answer:
- Step 1: Synthesize analogs by modifying the oxazole (e.g., halogenation) or piperazine (e.g., N-substitution). demonstrates SAR studies on imidazo-pyridazinones with varied substituents .
- Step 2: Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding). Use dose-response curves (IC or EC) and statistical validation (n ≥ 3 replicates).
- Step 3: Perform computational modeling (docking, MD simulations) to correlate substituent effects with binding affinity.
Q. How can researchers resolve contradictions in solubility and stability data for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one across experimental conditions?
Methodological Answer:
Q. Stability Study Design
| Condition | Parameter Tested | Methodology | Reference Standard |
|---|---|---|---|
| Acidic (pH 2) | Degradation | HPLC purity after 24 hrs | USP <621> |
| Oxidative (HO) | Byproduct formation | LC-MS/MS identification |
Q. What methodologies are recommended for identifying synthetic impurities or degradation products in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one?
Methodological Answer:
Q. Impurity Identification Table
| Stress Condition | Major Impurity | m/z [M+H] | Proposed Structure |
|---|---|---|---|
| Thermal (60°C, 7d) | Oxazole ring-opened | 198.1 | Piperazine-dione |
| Photolytic (UV, 48h) | N-Oxide | 266.3 | Oxazole N-oxide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
